
Mobocertinib
Vue d'ensemble
Description
Mobocertinib est un médicament moléculaire de petite taille, le premier de sa classe, qui agit comme un inhibiteur irréversible de la tyrosine kinase. Il est spécifiquement conçu pour cibler le cancer du poumon non à petites cellules (CPNPC) avec des mutations d’insertion de l’exon 20 du récepteur du facteur de croissance épidermique (EGFR). Ces mutations sont connues pour conférer une résistance à la plupart des inhibiteurs de l’EGFR disponibles, faisant de this compound une avancée significative dans le traitement de ce type de cancer .
Applications De Recherche Scientifique
Efficacy in Clinical Trials
Mobocertinib's clinical efficacy has been evaluated through several trials, notably the phase 1/2 EXCLAIM trial. Key findings include:
- Objective Response Rate : The confirmed objective response rate (ORR) was reported at 28% by independent review committee assessment and 35% by investigator assessment among platinum-pretreated patients with EGFR exon 20 insertion mutations .
- Duration of Response : The median duration of response was approximately 17.5 months, indicating significant therapeutic benefit for patients .
- Progression-Free Survival : The median progression-free survival (PFS) was recorded at 7.3 months, with an overall survival (OS) median of 24 months in the platinum-pretreated cohort .
Safety Profile
This compound's safety profile is characterized by manageable adverse effects, primarily gastrointestinal issues such as diarrhea and skin rash. These side effects are consistent with those observed in other EGFR-targeted therapies and are generally manageable with supportive care .
Case Study: Real-World Efficacy
A multicenter study assessed the real-world efficacy of this compound in patients who had previously received treatment for NSCLC. The results mirrored those of clinical trials, confirming an ORR of approximately 28% and highlighting its effectiveness in a broader patient population. Notably, this study emphasized the drug's potential to improve outcomes for patients who had limited options due to prior treatments .
Case Study: Combination Therapy
Emerging research suggests potential benefits of combining this compound with other therapeutic agents. For instance, a study explored its use alongside cetuximab for patients with complex mutation profiles, including T790M and C797S mutations. This combination demonstrated promising results, indicating that this compound may enhance treatment efficacy when used in conjunction with other therapies .
Mécanisme D'action
Mobocertinib exerce ses effets en se liant irréversiblement à l’EGFR avec des mutations d’insertion de l’exon 20. Cette liaison inhibe l’activité kinase du récepteur, empêchant les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. La nature irréversible de la liaison entraîne une inhibition soutenue du récepteur, ce qui rend this compound très efficace contre les cellules cancéreuses présentant ces mutations spécifiques .
Composés similaires :
Osimertinib : Un autre inhibiteur de la tyrosine kinase de l’EGFR, mais il cible la mutation T790M dans le CPNPC.
Afatinib : Un inhibiteur de l’EGFR de deuxième génération qui cible un éventail plus large de mutations de l’EGFR.
Dacomitinib : Semblable à l’afatinib, il cible plusieurs mutations de l’EGFR, mais est moins spécifique aux insertions de l’exon 20
Unicité de this compound : this compound est unique en raison de sa forte spécificité pour les mutations d’insertion de l’exon 20 de l’EGFR. Cette spécificité lui permet de cibler efficacement les cellules cancéreuses résistantes aux autres inhibiteurs de l’EGFR. De plus, son mécanisme de liaison irréversible assure une inhibition soutenue, ce qui est crucial pour les effets thérapeutiques à long terme .
Analyse Biochimique
Biochemical Properties
Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . This compound binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .
Cellular Effects
This compound has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, this compound exhibited antitumor activity against xenografts with EGFR exon 20 insertions .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords this compound high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .
Temporal Effects in Laboratory Settings
The overall response rate to this compound was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The recommended dosage of this compound is 160 mg orally once daily until disease progression or unacceptable toxicity .
Metabolic Pathways
It is known that this compound is a kinase inhibitor targeted against EGFR .
Transport and Distribution
This compound is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of this compound was approximately 3,509 L at steady-state .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Mobocertinib est synthétisé à partir de la dichloropyrimidine comme matière première. La synthèse implique une arylation de Friedel-Crafts avec l’indole, suivie du déplacement du deuxième chlorure de pyrimidinyle par l’aniline dans une réaction de substitution aromatique nucléophile . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter ces transformations.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression et de la concentration des réactifs. Le produit final est purifié par des techniques telles que la chromatographie sur couche mince préparative (CCM) et la recristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Mobocertinib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des métabolites N-déméthylés.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du noyau pyrimidinique
Réactifs et conditions courants :
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les conditions impliquent généralement des solvants organiques et des bases telles que l’hydroxyde de sodium ou le carbonate de potassium.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les métabolites N-déméthylés et divers dérivés substitués de this compound .
Comparaison Avec Des Composés Similaires
Osimertinib: Another EGFR tyrosine kinase inhibitor, but it targets the T790M mutation in NSCLC.
Afatinib: A second-generation EGFR inhibitor that targets a broader range of EGFR mutations.
Dacomitinib: Similar to afatinib, it targets multiple EGFR mutations but is less specific to exon 20 insertions
Uniqueness of Mobocertinib: this compound is unique due to its high specificity for EGFR exon 20 insertion mutations. This specificity allows it to effectively target cancer cells that are resistant to other EGFR inhibitors. Additionally, its irreversible binding mechanism provides sustained inhibition, which is crucial for long-term therapeutic effects .
Activité Biologique
Mobocertinib selectively inhibits the activity of EGFR, particularly in the presence of exon 20 insertion mutations, which are resistant to first-generation EGFR TKIs such as gefitinib and erlotinib. By binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways involved in cell proliferation and survival.
Key Features of this compound's Mechanism:
- Target Specificity : Primarily targets EGFR with a focus on exon 20 insertions.
- Inhibition Profile : Exhibits a strong inhibitory effect on both mutant and wild-type EGFR.
- Resistance Overcoming : Designed to overcome resistance mechanisms associated with other EGFR inhibitors.
Pharmacodynamics
This compound has demonstrated significant pharmacodynamic activity in preclinical studies and clinical trials. The compound exhibits dose-dependent inhibition of tumor growth in various NSCLC models harboring exon 20 insertions.
Table 1: Pharmacodynamic Data of this compound
Study Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
---|---|---|---|---|
In vitro | NSCLC Cell Lines | 0.1 - 10 | Up to 80% | |
In vivo | Mouse Xenograft Models | 5 - 25 | Up to 95% | |
Clinical Trial | Phase I/II | 160 | ORR: 43% |
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, notably the EXCLAIM trial, which assessed its efficacy in patients with advanced NSCLC harboring EGFR exon 20 insertions.
Case Study Overview
- Patient Demographics : The trial included a diverse cohort of patients with a median age of 62 years, predominantly female (60%).
- Efficacy Results : The overall response rate (ORR) was reported at 43% , with a disease control rate (DCR) of 80% . The median progression-free survival (PFS) was approximately 7.3 months .
Table 2: Clinical Trial Results for this compound
Parameter | Result |
---|---|
Overall Response Rate (ORR) | 43% |
Disease Control Rate (DCR) | 80% |
Median Progression-Free Survival (PFS) | 7.3 months |
Adverse Events | Mostly Grade 1-2 |
Safety Profile
This compound's safety profile has been characterized by manageable adverse events. Commonly reported side effects include diarrhea, rash, and nausea, which are consistent with other EGFR inhibitors.
Table 3: Common Adverse Events Associated with this compound
Adverse Event | Incidence (%) |
---|---|
Diarrhea | 73 |
Rash | 39 |
Nausea | 27 |
Fatigue | 25 |
Propriétés
IUPAC Name |
propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRSNUQCUDCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336749 | |
Record name | Mobocertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |
Record name | Mobocertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1847461-43-1 | |
Record name | Mobocertinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mobocertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mobocertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOBOCERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.